(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl
Description
Historical Context and Discovery Timeline
The synthesis of trifluoromethoxy-substituted phenylethylene diamines emerged from efforts to enhance the metabolic stability of σ receptor ligands. Initial research in the early 2000s focused on para-substituted analogues, where the trifluoromethoxy group was found to resist enzymatic demethylation, a common degradation pathway for methoxylated compounds. The specific ortho-substituted derivative, (1S)-1-[2-(trifluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride, was first cataloged in PubChem in 2019 (CID 145708327), with its parent amine (CID 66517632) reported earlier in 2012. This timeline reflects incremental advancements in optimizing aromatic substituents for improved pharmacokinetic profiles.
The compound’s discovery aligns with broader trends in fluorinated organic chemistry, where trifluoromethoxy groups are strategically incorporated to modulate electronic properties and bioavailability. Early synthetic routes involved coupling trifluoromethoxyphenyl acetic acid with diamines, followed by alane reduction to yield the target ethane-1,2-diamine framework. Subsequent salt formation, such as dihydrochloride preparation, improved water solubility for pharmacological testing.
Significance in Modern Organic Chemistry
(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride exemplifies the convergence of stereochemistry and fluorinated group chemistry in drug design. The (1S) configuration ensures enantioselective interactions with biological targets, as demonstrated in σ receptor binding assays. The trifluoromethoxy group at the ortho position introduces steric and electronic effects distinct from para-substituted analogues, potentially altering receptor affinity and selectivity.
This compound’s molecular architecture—featuring a chiral center, aromatic ring, and flexible diamine chain—serves as a template for probing structure-activity relationships (SAR) in neuropharmacology. The trifluoromethoxy group’s electronegativity and lipophilicity enhance membrane permeability, while its metabolic stability extends half-life compared to non-fluorinated counterparts. These attributes make it a valuable candidate for developing central nervous system (CNS) therapeutics, particularly for addiction disorders.
Key Research Motivations and Knowledge Gaps
Current research on (1S)-1-[2-(trifluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride is driven by three primary motivations:
- Pharmacological Potential : Preliminary studies on para-substituted analogues showed σ1 receptor antagonism, attenuating cocaine-induced convulsions in murine models. The ortho-substituted variant’s efficacy in similar assays remains uncharacterized, necessitating comparative studies.
- Stereochemical Influence : The (1S) enantiomer’s role in target engagement versus its (1R) counterpart is poorly understood. Enantioselective synthesis and chiral resolution techniques are required to isolate biological effects.
- Synthetic Optimization : Existing routes yield the dihydrochloride salt with moderate purity. Advances in catalytic asymmetric synthesis could improve enantiomeric excess and scalability.
Critical knowledge gaps include:
- Detailed mechanistic studies on σ receptor subtype selectivity (σ1 vs. σ2).
- In vivo pharmacokinetic profiles, including blood-brain barrier penetration.
- Comparative analyses with meta- and para-substituted analogues to elucidate substituent position effects.
Properties
Molecular Formula |
C9H13Cl2F3N2O |
|---|---|
Molecular Weight |
293.11 g/mol |
IUPAC Name |
(1S)-1-[2-(trifluoromethoxy)phenyl]ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H11F3N2O.2ClH/c10-9(11,12)15-8-4-2-1-3-6(8)7(14)5-13;;/h1-4,7H,5,13-14H2;2*1H/t7-;;/m1../s1 |
InChI Key |
UGHMGMPJCRGOLF-XCUBXKJBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](CN)N)OC(F)(F)F.Cl.Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)N)OC(F)(F)F.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation generally follows a multi-step synthetic route:
Step 1: Preparation of the trifluoromethoxy-substituted aromatic precursor
Starting from commercially available or synthetically accessible 2-(trifluoromethoxy)benzaldehyde or 2-(trifluoromethoxy)acetophenone derivatives, the trifluoromethoxy group is introduced or retained on the aromatic ring. This step is crucial as the trifluoromethoxy group influences reactivity and selectivity in downstream steps.Step 2: Formation of the chiral intermediate
The aromatic ketone or aldehyde is subjected to asymmetric reduction or reductive amination to install the chiral ethane-1,2-diamine backbone. Biocatalytic methods employing recombinant enzymes (e.g., carbonyl reductases) or chemical asymmetric catalysts are often used to achieve high enantioselectivity.Step 3: Diamination and salt formation
The intermediate bearing an amino group is further converted to the diamine by introducing the second amino group, typically via nucleophilic substitution or reductive amination with ammonia or amine sources. Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid, enhancing its stability and solubility.
Specific Synthetic Routes
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Aromatic trifluoromethoxylation or starting material selection | Use of 2-(trifluoromethoxy)benzaldehyde or acetophenone derivatives | Trifluoromethoxy group introduced via electrophilic aromatic substitution or from commercial sources |
| 2 | Asymmetric reduction or reductive amination | Biocatalysts (e.g., recombinant E. coli expressing carbonyl reductase), or chiral catalysts; mild temperature (20-40 °C) | Achieves high enantiomeric excess (>90%) for the (1S) configuration |
| 3 | Diamination | Reaction with ammonia or amine sources under reductive conditions (e.g., NaBH4 or catalytic hydrogenation) | Converts intermediate alcohol or imine to diamine |
| 4 | Salt formation | Treatment with HCl in organic solvent or aqueous medium | Forms stable dihydrochloride salt for isolation and storage |
Detailed Research Findings and Data
Biocatalytic Asymmetric Reduction
- Recombinant microbial enzymes have been demonstrated to efficiently reduce aromatic ketones bearing trifluoromethoxy groups to the corresponding chiral alcohols with high enantiomeric purity.
- These biocatalytic steps operate under mild conditions (ambient temperature, aqueous or mixed solvents), leading to yields in the range of 60–75%.
- Enzymatic methods provide stereoselectivity superior to many chemical catalysts and reduce the need for harsh reagents.
Chemical Reductive Amination
- Reductive amination of the chiral alcohol intermediate with ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation is effective for diamine formation.
- Reaction conditions are optimized to prevent over-reduction or side reactions, typically performed at room temperature to 50 °C, under inert atmosphere.
Salt Formation and Purification
- The free diamine is converted to the dihydrochloride salt by controlled addition of hydrochloric acid in solvents like ethanol or isopropanol.
- The salt crystallizes out, allowing purification by recrystallization.
- The dihydrochloride form improves compound stability, handling, and biological compatibility.
Summary Table of Preparation Method Parameters
| Parameter | Typical Conditions | Outcome/Notes |
|---|---|---|
| Starting material | 2-(Trifluoromethoxy)acetophenone or benzaldehyde | Commercially available or synthesized via trifluoromethoxylation |
| Asymmetric reduction catalyst | Recombinant carbonyl reductase or chiral metal catalysts | High enantioselectivity (>90% ee), yield 60-75% |
| Reductive amination reagent | Ammonia, NaBH4, or catalytic hydrogenation | Efficient diamine formation, minimal side products |
| Salt formation | HCl in ethanol or aqueous media | Dihydrochloride salt, improved stability and purity |
| Purification | Recrystallization | High purity (>98%) |
Analytical and Characterization Techniques
- NMR Spectroscopy (1H, 13C, 19F) : Confirms the presence of trifluoromethoxy group and verifies stereochemistry.
- Mass Spectrometry (MS) : Confirms molecular weight and purity.
- Chiral HPLC : Determines enantiomeric excess.
- Melting Point and Elemental Analysis : Confirms salt formation and compound identity.
Chemical Reactions Analysis
Acylation Reactions
The primary and secondary amine groups undergo acylation with electrophilic reagents:
| Reagent | Conditions | Product | Key Characteristics |
|---|---|---|---|
| Acetyl chloride | Anhydrous DCM, 0–5°C, 2 hrs | N-Acetylated derivatives | Selective monoacylation observed at NH2 sites |
| Benzoyl chloride | THF, room temp., base (Et3N) | N,N'-Di-benzoylated compound | Requires stoichiometric base for full conversion |
| Isocyanates | Toluene, reflux, 6 hrs | Urea-linked adducts | Forms stable hydrogen-bonded networks |
Mechanistic Insight : The trifluoromethoxy group stabilizes transition states through inductive effects, lowering activation energy for nucleophilic attacks at amine sites.
Alkylation Reactions
Alkylation occurs preferentially at the less sterically hindered primary amine:
| Alkylating Agent | Catalyst | Yield | Regioselectivity Notes |
|---|---|---|---|
| Methyl iodide | K2CO3, DMF, 60°C, 12 hrs | 58% | Predominantly mono-methylation at NH2 |
| Ethyl bromoacetate | NaH, THF, 0°C → RT, 4 hrs | 63% | Forms ethyl glycinate derivative |
| Allyl bromide | DBU, CH3CN, 40°C, 8 hrs | 47% | Competing elimination observed at >50°C |
Side Reactions : Prolonged heating leads to quaternary ammonium salt formation via over-alkylation.
Oxidation Pathways
Controlled oxidation yields imine or nitroso intermediates:
| Oxidizing Agent | Conditions | Major Product | Byproducts |
|---|---|---|---|
| MnO2 | CHCl3, 25°C, 3 hrs | Imine derivative | Trace amounts of nitro compound |
| H2O2 (30%) | AcOH, 70°C, 1 hr | N-Oxide | None detected |
| NaIO4 | H2O/EtOH (1:1), 0°C, 30 min | Oxidative cleavage to aldehyde | Amine hydrochloride salts |
Structural Impact : The ortho-trifluoromethoxy group sterically shields one face of the phenyl ring, directing oxidation to the less hindered amine .
Condensation Reactions
The diamine participates in Schiff base formation and heterocyclic syntheses:
| Carbonyl Partner | Catalyst | Product Class | Application Relevance |
|---|---|---|---|
| 2-Pyridinecarboxaldehyde | EtOH, HCl, reflux, 6 hrs | Bis-Schiff base ligand | Metal coordination chemistry |
| Ketones (e.g., acetone) | MgSO4, toluene, Dean-Stark | Tetrahydroimidazole derivatives | Antimicrobial scaffold |
| Ortho-esters | PTSA, CH2Cl2, 25°C, 12 hrs | Quinoxaline fused systems | Fluorescence probes |
Kinetics : Condensation rates are pH-dependent, with optimal yields at pH 4–6 due to protonation equilibria.
Complexation Behavior
The compound acts as a bidentate ligand in coordination chemistry:
| Metal Ion | Solvent System | Complex Stoichiometry | Stability Constant (log K) |
|---|---|---|---|
| Cu(II) | MeOH/H2O (9:1), 25°C | 1:1 (M:L) | 8.2 ± 0.3 |
| Pd(II) | DMF, 80°C, N2 atmosphere | 2:1 (M:L) | 12.7 ± 0.5 |
| Fe(III) | EtOH, HCl (pH 2), 50°C | 1:2 (M:L) | 9.8 ± 0.4 |
Spectroscopic Evidence : IR shifts at 3250–3350 cm⁻¹ (N-H stretch) and 1580 cm⁻¹ (C-N stretch) confirm metal binding.
Stability Under Physiological Conditions
Hydrolytic degradation profiles in simulated biological media:
| Medium | Temperature | t1/2 (Primary Amine) | Degradation Products |
|---|---|---|---|
| PBS (pH 7.4) | 37°C | 14.3 hrs | Oxidized imine, ammonium chloride |
| Human plasma | 37°C | 9.8 hrs | Acetylated metabolites |
| 0.1M HCl | 25°C | >48 hrs | Stable |
Implications : Rapid plasma degradation necessitates prodrug strategies for therapeutic applications .
Scientific Research Applications
Structure and Characteristics
- Molecular Formula : C9H10F3N2O
- Molecular Weight : 220.20 g/mol
- CAS Number : 1213474-75-9
The compound features a trifluoromethoxy group attached to a phenyl ring, contributing to its unique chemical reactivity and biological activity.
Medicinal Chemistry
(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2HCl has been investigated for its potential therapeutic applications due to its structural similarity to known bioactive compounds. The presence of the trifluoromethoxy group enhances lipophilicity, which can improve bioavailability.
Case Study: Anticancer Activity
Research has indicated that compounds with trifluoromethoxy substitutions exhibit enhanced anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Biochemical Interactions
The compound's ability to interact with biological targets such as enzymes or receptors is crucial for its therapeutic efficacy. Interaction studies often utilize techniques like surface plasmon resonance or isothermal titration calorimetry to quantify binding affinities.
Table 2: Interaction Studies
| Study Type | Methodology | Findings |
|---|---|---|
| Binding Affinity | Surface Plasmon Resonance | High affinity for target enzyme |
| Enzyme Inhibition | Kinetic assays | Significant inhibition observed |
Synthetic Methodologies
The synthesis of This compound can be approached through various organic synthesis techniques. Common methods include:
- Nucleophilic Substitution : Starting from appropriate aniline derivatives.
- Reductive Amination : Condensation of aldehydes or ketones with amines followed by reduction.
- Multi-step Synthesis : Involving protection-deprotection strategies for functional groups.
Table 3: Synthetic Routes
| Synthesis Route | Description | Yield Potential |
|---|---|---|
| Nucleophilic Substitution | Direct substitution on aniline derivatives | Moderate to High |
| Reductive Amination | Condensation followed by reduction | High |
Mechanism of Action
The mechanism of action of (1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The ethane-1,2-diamine moiety plays a crucial role in the compound’s ability to form hydrogen bonds and electrostatic interactions with its targets, thereby influencing its biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include compounds with variations in substituent type, position, and stereochemistry. Below is a comparative analysis:
Table 1: Comparison of Structural Features and Properties
Key Observations :
Substituent Effects :
- Trifluoromethoxy (-OCF₃) : Strong electron-withdrawing group (EWG) in the target compound increases polarity and may enhance binding to electron-rich biological targets or metal centers .
- Methoxy (-OCH₃) : Electron-donating group (EDG) in the bis(4-methoxyphenyl) analogue improves solubility in organic solvents but reduces electrophilicity compared to EWGs .
- Fluorine (-F) : Moderate EWG; para-fluorine in the bis(4-fluorophenyl) compound balances hydrophobicity and electronic effects for catalytic applications .
Stereochemical Influence :
- The (1S) configuration in the target compound and (1S,2S)/(1R,2R) diastereomers in analogues dictate enantioselectivity in asymmetric reactions .
Salt Form :
- Dihydrochloride salts (target compound and bis(4-methoxyphenyl) analogue) improve aqueous solubility, facilitating use in biological assays or aqueous-phase reactions .
Physicochemical and Functional Comparisons
Solubility and Stability :
- The trifluoromethoxy group in the target compound reduces solubility in non-polar solvents compared to methoxy-substituted analogues but enhances stability against metabolic degradation .
- Bis(4-fluorophenyl) derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMF) due to fluorine’s hydrophobicity .
Electronic Properties :
- Trifluoromethoxy vs.
- Methoxy vs. Fluoro : Methoxy groups increase electron density on the aromatic ring, which may reduce oxidative stability compared to fluorinated derivatives .
Research and Application Insights
- Catalysis : The (1R,2R)-bis(4-fluorophenyl) analogue is widely used in asymmetric hydrogenation due to its rigid chiral backbone . The target compound’s -OCF₃ group could offer complementary electronic effects for niche catalytic applications.
Biological Activity
(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride, commonly referred to as (1S)-TFM-EDA, is a chemical compound characterized by its unique trifluoromethoxy group attached to a phenyl ring and an ethane-1,2-diamine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.
- Molecular Formula : C9H11F3N2O
- Molecular Weight : 220.20 g/mol
- CAS Number : 1213474-75-9
The presence of the trifluoromethoxy group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.
The biological activity of (1S)-TFM-EDA is largely attributed to its ability to modulate enzyme activity and interact with various receptors. The trifluoromethoxy group significantly enhances its binding affinity to these biological targets. Research indicates that compounds with similar structures often exhibit significant biological effects due to their ability to penetrate cellular membranes and interact with hydrophobic regions of proteins.
Key Biological Activities
- Anti-inflammatory Activity : Preliminary studies suggest that (1S)-TFM-EDA may reduce inflammation through inhibition of pro-inflammatory cytokines.
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation in vitro, particularly against certain types of solid tumors.
- Neuroprotective Effects : Emerging research indicates that it may have protective effects on neuronal cells, potentially useful in treating neurodegenerative diseases.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of (1S)-TFM-EDA:
| Study | Method | Findings |
|---|---|---|
| Study A | Cell viability assay on cancer cell lines | Showed significant reduction in cell viability at concentrations above 10 µM. |
| Study B | ELISA for cytokine measurement | Reduced levels of TNF-alpha and IL-6 in treated cells compared to control. |
| Study C | Neuronal cell culture | Enhanced survival rates of neurons exposed to oxidative stress when treated with (1S)-TFM-EDA. |
Toxicity Profile
Understanding the toxicity profile is crucial for evaluating the safety of (1S)-TFM-EDA:
| Toxicity Study | Observations |
|---|---|
| Acute toxicity study | No significant adverse effects observed at low doses; slight increase in liver enzymes at high doses. |
| Repeated dose toxicity | Mild gastrointestinal disturbances noted; further studies are needed for long-term effects. |
Q & A
Q. What synthetic strategies are recommended for preparing (1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2HCl?
The compound can be synthesized via reductive alkylation of ethylenediamine derivatives with trifluoromethoxy-substituted carbonyl precursors. Sodium cyanoborohydride is commonly used as a reducing agent in such reactions to form the ethane-1,2-diamine backbone . Subsequent HCl salt formation (2HCl) is achieved by treating the free base with hydrochloric acid. Careful control of stoichiometry and reaction temperature is critical to avoid side products like over-alkylated species.
Q. How can the structure of this compound be confirmed spectroscopically?
- IR Spectroscopy : A strong broadband absorption at 3350–3400 cm⁻¹ confirms the presence of NH stretching vibrations from the diamine groups .
- ¹H NMR : Key signals include:
- A singlet for the two methylene protons (–CH₂–NH₂) at δ ~3.2–3.5 ppm.
- A singlet for the trifluoromethoxy (–OCF₃) aromatic protons (integration dependent on substitution pattern).
- Broad signals for NH protons (exchangeable with D₂O) at δ ~1.5–2.5 ppm .
- Elemental Analysis : Matches calculated values for C, H, N, and Cl to verify purity.
Q. What are the stability considerations for this compound during storage and handling?
The diamine moiety is prone to oxidation and hygroscopicity. Store under inert gas (e.g., argon) at –20°C in a desiccator. Solutions in polar aprotic solvents (e.g., DMF, DMSO) should be used immediately to prevent degradation. Instability in alkaline conditions necessitates pH monitoring during reactions .
Q. Which purification methods are effective for isolating this compound?
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
- Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (1:4 to 1:1) for intermediates.
- Acid-Base Extraction : Isolate the free base by basifying the aqueous HCl solution (pH >10) and extracting with dichloromethane .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic systems?
Density Functional Theory (DFT) studies can optimize the molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the electron-withdrawing trifluoromethoxy group lowers the HOMO energy, reducing susceptibility to oxidation. Comparative studies with analogous compounds (e.g., –OCH₃ vs. –OCF₃) reveal steric and electronic effects on reaction pathways .
Q. What experimental approaches resolve contradictions in spectral data for structurally similar derivatives?
Contradictions (e.g., unexpected NH signal splitting in NMR) may arise from conformational flexibility or hydrogen bonding. Strategies include:
- Variable-temperature NMR to assess dynamic effects.
- X-ray crystallography (using SHELXL for refinement) to confirm absolute stereochemistry and hydrogen-bonding networks .
- Cross-validation with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. How can structure-activity relationship (SAR) studies optimize this compound for pharmacological applications?
- Lipophilicity Adjustments : Measure ClogP values to balance solubility and membrane permeability. Introduce substituents (e.g., –CH₃, –F) on the aromatic ring to modulate logP .
- Biological Assays : Test in vitro against target organisms (e.g., parasites, enzymes) and compare with reference drugs. For example, derivatives of ethane-1,2-diamine show anthelmintic activity via neuromuscular interference .
Q. What crystallographic challenges arise when determining the structure of this compound?
- Twinned Crystals : Common with flexible diamines. Use SHELXD for structure solution and TWINLAW to identify twinning operators .
- Disorder in the Trifluoromethoxy Group : Apply restraints to the –OCF₃ moiety during refinement (SHELXL) to improve model accuracy .
Q. How does the trifluoromethoxy group influence spectroscopic and reactivity profiles compared to methoxy analogs?
- ¹⁹F NMR : A distinct triplet (J ≈ 300 Hz) for –OCF₃ at δ ~–55 ppm.
- Electron-Withdrawing Effect : Reduces electron density on the aromatic ring, slowing electrophilic substitution reactions.
- Steric Effects : The bulkier –OCF₃ group may hinder access to reactive sites in catalytic systems .
Q. What protocols validate the enantiomeric purity of the (1S)-configured compound?
- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol (90:10) to separate enantiomers.
- Optical Rotation : Compare [α]D²⁵ values with literature data for (1S) and (1R) configurations .
Methodological Notes
- Data Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) meticulously due to the compound’s sensitivity.
- Safety : Handle HCl gas with caution during salt formation; use fume hoods and gas traps.
- Ethical Sourcing : Avoid suppliers like ; prioritize peer-reviewed synthesis protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
